Product packaging for 4-(2-Thienyl)pyrimidine-2-thiol(Cat. No.:CAS No. 175202-75-2)

4-(2-Thienyl)pyrimidine-2-thiol

Cat. No.: B063977
CAS No.: 175202-75-2
M. Wt: 194.3 g/mol
InChI Key: IPUPBWKUWAKTQL-UHFFFAOYSA-N
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Description

4-(2-Thienyl)pyrimidine-2-thiol (CAS 175202-75-2) is a heterocyclic compound with the molecular formula C8H6N2S2 and a molecular weight of 194.28 g/mol . This reagent features a pyrimidine core, a structure of significant biological importance as it is a fundamental building block of nucleic acids like DNA and RNA . The pyrimidine scaffold is extensively studied in medicinal chemistry due to its wide spectrum of biological activities, which include serving as a key structure in the development of antimicrobial agents . Researchers value this specific compound as a versatile synthetic intermediate for constructing more complex molecules, particularly in exploring new antibacterial and antifungal compounds to address the pressing global issue of antimicrobial resistance . Its mechanism of action in research settings often involves targeting bacterial enzymes; related pyrimidine derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway of microbes . As a pyrimidine-2-thiol derivative, it offers a reactive thiol group that facilitates further chemical modifications, making it a valuable building block in organic synthesis and drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S2 B063977 4-(2-Thienyl)pyrimidine-2-thiol CAS No. 175202-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiophen-2-yl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUPBWKUWAKTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371967
Record name 4-(2-THIENYL)PYRIMIDINE-2-THIOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-75-2
Record name 4-(2-Thienyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-THIENYL)PYRIMIDINE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 4 2 Thienyl Pyrimidine 2 Thiol

Advanced Synthesis Strategies

Advanced synthetic strategies for 4-(2-thienyl)pyrimidine-2-thiol focus on efficiency and the construction of the core pyrimidine (B1678525) ring system. These methods often involve the formation of key carbon-nitrogen and carbon-sulfur bonds in a controlled manner.

One-Pot, Three-Component Synthesis

One-pot, three-component reactions represent a highly efficient approach for the synthesis of complex molecules like this compound from simple starting materials in a single reaction vessel. scielo.org.mxmdpi.com This strategy is advantageous as it minimizes waste, reduces reaction times, and simplifies purification processes. scielo.org.mxrasayanjournal.co.in A common method involves the reaction of an aromatic aldehyde, a β-dicarbonyl compound, and a source of the urea (B33335) or thiourea (B124793) moiety. mdpi.com For the synthesis of pyrimidine derivatives, guanidine (B92328) carbonate, cyclic ketones, and aldehydes can be condensed in a one-pot manner. researchgate.net Some one-pot syntheses of related pyrimidine-2-thiol (B7767146) derivatives have been achieved through the reaction of functionalized amines with isothiocyanates. nih.gov The use of catalysts, such as tetra-n-butylammonium bromide (TBAB), can facilitate these reactions, leading to high yields under mild conditions. scielo.org.mx

Cycloaddition Reactions with Thiourea

Cycloaddition reactions are a powerful tool for the construction of heterocyclic rings. In the synthesis of this compound, thiourea can participate in cycloaddition processes. rsc.org For instance, the reaction of chalcones with thiourea can lead to the formation of the pyrimidine-2-thiol ring system. nih.gov This type of reaction, often a [4+2] cycloaddition, involves the diene or a related system reacting with a dienophile. rsc.orgnih.gov The reaction of chalcones with thiourea typically proceeds via a cyclo-condensation mechanism to yield the desired pyrimidine derivative. nih.gov

Condensation Reactions Utilizing Chalcones as Precursors

Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of various heterocyclic compounds, including this compound. wpmucdn.comnih.gov The synthesis of the required chalcone (B49325), (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, is achieved through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. nih.govnih.govijper.org Specifically, 3-acetylpyridine (B27631) is condensed with thiophene-2-carboxaldehyde to produce the chalcone precursor. nih.gov This chalcone is then reacted with thiourea in the presence of a base, such as potassium hydroxide (B78521), to yield the pyrimidine-2-thiol derivative. nih.govijper.org This reaction is a type of condensation reaction where the pyrimidine ring is formed.

Table 1: Synthesis of Pyrimidine Derivatives from Chalcones

Precursor 1Precursor 2ReagentProductRef.
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-oneThioureaPotassium Hydroxide4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol nih.gov
ChalconeUreaPotassium HydroxidePyrimidine derivative ijper.org

This table illustrates the condensation reaction of chalcones with urea or thiourea to form pyrimidine derivatives.

Heterocyclization of Polarized Systems

The synthesis of this compound can also be achieved through the heterocyclization of polarized systems. nih.govresearchgate.net This method involves the cyclization of a precursor molecule that possesses electrophilic and nucleophilic centers, leading to the formation of the heterocyclic ring. In this context, the chalcone, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, serves as a key polarized intermediate. nih.gov Its reaction with thiourea results in the formation of the pyrimidine-2-thiol ring through a cyclization process. nih.govresearchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.inresearchgate.netmdpi.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.compowertechjournal.com Microwave-assisted synthesis has emerged as a valuable green technique, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. rasayanjournal.co.inijper.org The use of catalysts and solvent-free reaction conditions are also key aspects of green synthesis. rasayanjournal.co.inejcmpr.com For instance, the condensation of chalcones with urea can be efficiently carried out under microwave irradiation in the presence of a base. ijper.org

Derivatization and Functionalization Reactions

The this compound scaffold can be further modified through various derivatization and functionalization reactions to explore its chemical space and generate new compounds with potentially interesting properties. The thiol group at the 2-position and the pyrimidine ring itself are key sites for such modifications. For example, 2-sulfonylpyrimidines can be used for the arylation of proteins. nih.gov The pyrimidine-2-thiol moiety can be converted to a 2-hydrazinylpyrimidine derivative by reacting it with hydrazine (B178648) hydrate (B1144303), which can then serve as a key intermediate for the synthesis of other fused heterocyclic systems. nih.gov Furthermore, the thiol group can be alkylated to produce 4-pyrimidone-2-thioethers, which are versatile building blocks for further functionalization. nih.govresearchgate.net

Nucleophilic Substitution Reactions at the Thiol Group

The thiol group in this compound is a key site for nucleophilic substitution, allowing for the introduction of a variety of functional groups and the synthesis of a diverse range of derivatives.

Reaction with Chloroacetamide Derivatives

The reaction of pyrimidine-2-thiol derivatives with chloroacetamide derivatives is a well-established method for synthesizing N-substituted acetamide (B32628) compounds. researchgate.net For instance, the reaction of 4-phenyl-6-p-tolylpyrimidine-2-thiol with various 2-chloro-N-substituted phenylacetamides in refluxing acetone (B3395972) with a catalytic amount of potassium carbonate yields a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamide derivatives. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the electrophilic carbon of the chloroacetamide. mdpi.comnih.gov Similarly, chloroacetamide derivatives can react with other nucleophiles, such as 2-mercaptobenzothiazole (B37678) and 2-mercaptobenzoxazole, in refluxing ethanol (B145695) with sodium acetate (B1210297) to produce the corresponding sulfide (B99878) derivatives. mdpi.com

Reaction with Hydrazine Hydrate

The thiol group of 2-mercaptobenzothiazole can be displaced by hydrazine hydrate in a nucleophilic substitution reaction to form 2-hydrazinobenzothiazole. researchgate.net This reaction is typically carried out by refluxing the reactants. researchgate.net The resulting hydrazino derivative can then be further reacted with esters and amino esters to produce benzothiazole (B30560) hydrazide derivatives. researchgate.net A similar principle applies to pyrimidine systems, where a chloro-substituent at the 2- or 4-position of the pyrimidine ring can be displaced by hydrazine hydrate to form the corresponding hydrazinylpyrimidine. nih.gov This intermediate can then undergo condensation reactions with aldehydes or ketones to yield a variety of hydrazone derivatives. nih.gov

Alkylation Reactions

Alkylation of the thiol group in pyrimidine-2-thiol derivatives is a common strategy to introduce various alkyl groups. nih.gov The synthesis of 4-pyrimidone-2-thioethers can be achieved through a one-pot sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.gov This method offers good to excellent yields and functional group tolerance under mild reaction conditions. nih.gov The resulting 4-pyrimidone-2-thioethers are versatile precursors for further functionalization. nih.gov For example, the alkylthio group at the 2-position can act as a linker or be oxidized to a sulfone for subsequent nucleophilic aromatic substitution reactions. nih.gov

Oxidation and Reduction Reactions of the Thiol Group

The thiol group of this compound can undergo both oxidation and reduction reactions, leading to different functionalities. Thiols can be readily oxidized by reagents like bromine or iodine to form disulfides (R-S-S-R). wikipedia.org More potent oxidizing agents, such as sodium hypochlorite (B82951) or hydrogen peroxide, can further oxidize the thiol to a sulfonic acid (RSO₃H). wikipedia.org Oxygen, in the presence of a catalyst, can also effect the oxidation of thiols to disulfides. wikipedia.org

Conversely, the disulfide bond can be reduced back to two thiol groups. libretexts.org This interconversion is a key redox process in many biological systems, often mediated by coenzymes like glutathione. libretexts.org In a laboratory setting, reducing agents such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) are commonly used to maintain proteins in their reduced, free thiol state. libretexts.org

Cyclo-condensation Reactions for Fused Heterocycles

Cyclo-condensation reactions are pivotal in the synthesis of fused heterocyclic systems, where the pyrimidine ring of this compound serves as a scaffold.

Formation of Thiazolopyrimidine Derivatives

Thiazolopyrimidine derivatives, which are formed by the fusion of a thiazole (B1198619) and a pyrimidine ring, are of significant interest due to their diverse pharmacological activities. researchgate.netasianpubs.org One synthetic route involves the reaction of 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide with aromatic aldehydes or acetic anhydride (B1165640) to yield thiazolopyrimidines. researchgate.net Another approach is the solid-phase synthesis of thiazolo-pyrimidinone derivatives. mdpi.com The synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine, an important intermediate for anticancer drugs, can be achieved from thieno[3,2-d]pyrimidine-2,4-diol by reacting it with POCl₃ and DMF. chemicalbook.com The resulting dichloro-derivative has two reactive chlorine atoms that can be readily substituted by other functional groups. chemicalbook.com

Synthesis of Pyrazolo-pyrimidine Derivatives

The fusion of a pyrazole (B372694) ring onto the 4-(2-thienyl)pyrimidine core to form pyrazolo[3,4-d]pyrimidines is a common synthetic objective due to the significant biological activities associated with this scaffold. nih.govekb.eg A primary strategy involves the conversion of the 2-thiol group into a 2-hydrazinyl moiety, which can subsequently undergo cyclization to form the pyrazole ring.

A plausible and efficient pathway commences with the reaction of this compound with hydrazine hydrate. researchgate.net In this nucleophilic substitution reaction, the thiol group is displaced by the hydrazine, yielding the key intermediate, 2-hydrazinyl-4-(2-thienyl)pyrimidine. This intermediate is then subjected to cyclization with an appropriate 1,3-dielectrophilic synthon.

For example, treatment of the hydrazinylpyrimidine intermediate with a β-ketoester, such as ethyl acetoacetate, in a suitable solvent like ethanol or acetic acid, leads to condensation and subsequent intramolecular cyclization to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-one derivative. The reaction proceeds through initial formation of a hydrazone, followed by nucleophilic attack of the pyrimidine ring nitrogen onto the ester carbonyl group and subsequent dehydration.

Alternative cyclizing agents can be employed to furnish a variety of substituents on the newly formed pyrazole ring.

Starting MaterialReagent(s)Product
2-Hydrazinyl-4-(2-thienyl)pyrimidineEthyl Acetoacetate5-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, 6-(2-thienyl)-
2-Hydrazinyl-4-(2-thienyl)pyrimidineDiethyl Malonate1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 6-(2-thienyl)-
2-Hydrazinyl-4-(2-thienyl)pyrimidineAcetylacetone4,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine, 6-(2-thienyl)-
Synthesis of Triazolo-pyrimidine Derivatives

The synthesis of triazolo-pyrimidines, another class of biologically relevant fused heterocycles, can also be effectively initiated from this compound. nih.govresearchgate.net The isomeric nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine system is readily accessible from the same 2-hydrazinyl-4-(2-thienyl)pyrimidine intermediate used in pyrazole synthesis.

The formation of the triazole ring requires the reaction of the hydrazinyl group with a one-carbon synthon. The choice of this synthon determines the substitution at the 3-position of the resulting triazolo-pyrimidine ring system.

Common methodologies include:

Reaction with Formic Acid: Refluxing 2-hydrazinyl-4-(2-thienyl)pyrimidine with formic acid results in formylation of the terminal nitrogen of the hydrazine moiety, followed by acid-catalyzed cyclization and dehydration to yield the unsubstituted 5-(2-thienyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine.

Reaction with Carbon Disulfide: Treatment with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a dithiocarbazate intermediate, which upon cyclization, furnishes the corresponding nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine-3-thiol. hw.ac.uk

Reaction with Aroyl Chlorides: Acylation of the hydrazinyl intermediate with various aroyl chlorides followed by cyclodehydration provides a route to 3-aryl substituted triazolo-pyrimidines.

Starting MaterialReagent(s)Product
2-Hydrazinyl-4-(2-thienyl)pyrimidineFormic Acid5-(2-Thienyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine
2-Hydrazinyl-4-(2-thienyl)pyrimidine1. CS₂, KOH 2. H⁺5-(2-Thienyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine-3-thiol
2-Hydrazinyl-4-(2-thienyl)pyrimidineBenzoyl Chloride, then PPA3-Phenyl-5-(2-thienyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine
Synthesis of Pyranone Derivatives

The construction of a pyranone ring fused to the pyrimidine scaffold, leading to pyrano[2,3-d]pyrimidine derivatives, typically involves multicomponent reactions. nih.govnih.gov However, building this ring onto the pre-formed this compound requires a different strategy, often exploiting the reactivity of the pyrimidine ring itself or the thione group.

A viable approach involves a Michael addition reaction followed by cyclization. The thione tautomer of this compound can act as a nucleophile. For instance, the reaction with diethyl 2-(ethoxymethylene)malonate in the presence of a base like sodium ethoxide can be envisioned. The reaction would proceed via:

Michael addition of the sulfur atom to the electron-deficient double bond of the malonate derivative.

Subsequent intramolecular cyclization, where a pyrimidine ring nitrogen attacks one of the ester carbonyls.

Elimination of ethanol to form the fused pyrano[2,3-d]pyrimidinone system.

This type of domino reaction provides a direct route to functionalized pyranone derivatives from the starting thiol. researchgate.netresearchgate.net

Starting MaterialReagent(s)Product
This compoundDiethyl 2-(ethoxymethylene)malonateEthyl 4-oxo-5-(2-thienyl)-4,5-dihydro-7H-pyrano[2,3-d]pyrimidine-6-carboxylate
This compoundEthyl propiolate5-(2-Thienyl)-7H-pyrano[2,3-d]pyrimidin-4-one
This compoundMalononitrile, Aromatic Aldehyde7-Amino-5-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile*

Note: This represents a multicomponent variation where the pyrimidine thione acts as one component.

Reaction Mechanisms and Selectivity Considerations

The synthetic utility of this compound is deeply rooted in its structural and electronic properties. The inherent tautomerism and the potential for reactions to be governed by either kinetic or thermodynamic factors are crucial for understanding and controlling reaction outcomes.

Thioamide-Iminothiol Equilibrium

This compound exists as a mixture of two rapidly interconverting tautomers: the aromatic thiol form (this compound) and the non-aromatic thione form (4-(2-thienyl)-1H-pyrimidine-2-thione). researchgate.net

This equilibrium is a classic example of prototropic tautomerism. The position of this equilibrium is sensitive to several factors, significantly influencing the compound's reactivity. In general, the thione tautomer is more stable and predominates in the solid state and in polar solvents. researchgate.netresearchgate.net The stability of the thione form in polar media is attributed to its greater polarity and ability to form strong hydrogen bonds. Conversely, the thiol form, being less polar, is favored in dilute solutions of non-polar solvents. researchgate.net

FactorInfluence on EquilibriumPredominant Form
Solvent Polarity Increasing polarity stabilizes the more polar thione tautomer.Thione (in polar solvents like ethanol, water) Thiol (in non-polar solvents like cyclohexane)
Concentration Higher concentrations favor the thione form due to intermolecular hydrogen bonding and self-association.Thione
Temperature Can shift the equilibrium; the direction depends on the enthalpy change of the tautomerization.Varies
Electronic Effects The electron-donating or -withdrawing nature of substituents on the pyrimidine ring can influence the relative acidity of the N-H and S-H protons, thus affecting the equilibrium position.Thione is generally favored for 2-mercaptopyrimidines.

Thermodynamic and Kinetic Control of Reactions

When a chemical reaction can yield two or more different products, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org This principle is highly relevant to the reactions of this compound, particularly in alkylation reactions.

The ambident nucleophilic character of the thione tautomer, which has nucleophilic centers at both the sulfur and nitrogen atoms, provides a classic example. Alkylation, for instance with an alkyl halide (R-X), can lead to either an S-alkylated or an N-alkylated product.

Kinetic Control: The reaction pathway with the lower activation energy (Ea) is favored, leading to the product that is formed fastest. For the alkylation of the thione, S-alkylation is typically the kinetically favored process. Sulfur is a soft and highly polarizable nucleophile, leading to a lower activation barrier for its reaction with soft electrophiles like alkyl halides. These reactions are typically run at low temperatures for short durations to prevent equilibration to the thermodynamic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: The reaction is allowed to reach equilibrium, and the major product is the most thermodynamically stable one. Often, the N-alkylated product is thermodynamically more stable than the S-alkylated product. To favor this outcome, reactions are conducted at higher temperatures for longer periods, allowing the initially formed kinetic product (S-alkylated) to revert to the starting materials and then proceed down the path to the more stable thermodynamic product. wikipedia.org

Energy Profile Diagram: Kinetic vs. Thermodynamic Alkylation

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By carefully selecting reaction conditions such as temperature, solvent, and the nature of the base used for deprotonation, one can selectively synthesize either the kinetic or the thermodynamic product. masterorganicchemistry.com

Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound 4-(2-Thienyl)pyrimidine-2-thiol. While research on related structures, such as various pyrimidine-2-thiol (B7767146) derivatives and other thiophene-containing heterocyclic systems, is available, detailed findings including absorption maxima (λmax) and corresponding electronic transition data for this compound could not be located.

General spectroscopic characteristics of similar compounds suggest that the UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine (B1678525) and thiophene (B33073) ring systems. The conjugation between the two aromatic rings is expected to influence the position and intensity of these absorption bands. However, without experimental data, a detailed analysis and the creation of a data table are not possible.

Further empirical research involving the synthesis and subsequent spectroscopic analysis of this compound is required to determine its specific UV-Vis absorption properties.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT provides a detailed picture of a molecule's reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrimidine (B1678525) derivatives, the HOMO and LUMO are key to understanding their electronic behavior. irjweb.com The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com Analysis of 4-(2-Thienyl)pyrimidine-2-thiol and related structures reveals that the distribution and energies of these orbitals are influenced by the constituent aromatic rings and substituent groups, which in turn dictates their reactivity in chemical and biological processes. irjweb.comaimspress.com

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher energy suggests a better electron donor. irjweb.com
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower energy suggests a better electron acceptor. irjweb.com
HOMO-LUMO Gap Energy difference between HOMO and LUMOReflects chemical reactivity and stability. A large gap implies high stability and low reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. sciety.org The MEP map displays regions of negative potential, typically associated with lone pairs of electrons and indicative of sites for electrophilic attack, and regions of positive potential, which are susceptible to nucleophilic attack.

In molecules containing pyrimidine and thiophene (B33073) rings, the MEP reveals distinct electrostatic features. The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring generally exhibit negative electrostatic potentials, making them potential sites for hydrogen bonding and other electrophilic interactions. mdpi.com The distribution of these potentials can be fine-tuned by substituents on the rings, which can either enhance or diminish the electron density at specific locations. mdpi.com This modulation of the electrostatic potential is critical for designing molecules with optimized interactions with biological targets. rsc.org

The tautomeric equilibrium between the thiol and thione forms of 2-mercaptopyrimidines, including this compound, is significantly influenced by the surrounding solvent. researchgate.netresearchgate.net In general, polar solvents tend to stabilize the more polar thione tautomer, while nonpolar solvents favor the thiol form. researchgate.netresearchgate.net This phenomenon is attributed to the differential solvation of the tautomers. Polar solvents can engage in hydrogen bonding and other dipole-dipole interactions, which preferentially stabilize the thione form. researchgate.net

Computational studies using models like the Polarizable Continuum Model (PCM) can quantify these solvent effects on the relative stabilities of tautomers. mdpi.comnih.gov These calculations have shown that the energy difference between the tautomers can change significantly with the dielectric constant of the solvent, potentially leading to a shift in the dominant tautomeric form in different biological environments. mdpi.comnih.gov

Solvent PolarityPredominant TautomerRationale
Nonpolar ThiolLess stabilization of the polar thione form. researchgate.netresearchgate.net
Polar ThionePreferential stabilization through hydrogen bonding and dipole-dipole interactions. researchgate.netresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Cyclooxygenase (COX) enzymes, particularly COX-2, are important targets for anti-inflammatory drugs. Molecular docking studies have been employed to investigate the binding of various heterocyclic compounds, including pyrimidine derivatives, to the active site of COX-2. fip.orgtjnpr.org These simulations help in understanding how these compounds inhibit the enzyme's activity. The docking results can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. fip.org

The binding of a ligand to a protein is a complex process governed by various non-covalent interactions. For pyrimidine-based inhibitors, key interactions often involve hydrogen bonding with amino acid residues in the active site of the target protein. nih.gov For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the thiol group can act as a hydrogen bond donor. nih.gov

Furthermore, the aromatic thienyl and pyrimidine rings can engage in π-π stacking and hydrophobic interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.gov The specific geometry and nature of these interactions, as revealed by docking simulations, are crucial for determining the potency and selectivity of the inhibitor.

Interaction TypeDescriptionPotential Interacting Groups on this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a nearby electronegative atom.Pyrimidine nitrogens (acceptor), Thiol group (donor)
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Thienyl and pyrimidine rings
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Thienyl and pyrimidine rings

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For thienopyrimidine derivatives, which are structurally analogous to this compound, QSAR models have been instrumental in identifying key molecular features that influence their therapeutic potential.

Research on various pyrimidine derivatives has consistently highlighted the importance of several classes of molecular descriptors in developing predictive QSAR models. These descriptors typically fall into three main categories:

Lipophilicity: This property, often quantified by descriptors such as LogP, plays a crucial role in a molecule's ability to traverse biological membranes and reach its target.

Electronic Properties: Descriptors related to the electronic distribution within the molecule, such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), are critical for understanding electrostatic interactions and reactivity.

Steric Effects: The size and shape of the molecule, represented by descriptors like molecular weight, volume, and surface area, are fundamental to its ability to fit into the binding site of a biological target.

A study on a series of pyrimidine-based derivatives, including furopyrimidines and thienopyrimidines, as inhibitors of the VEGFR-2 receptor, demonstrated the power of both multiple linear regression (MLR) and artificial neural network (ANN) methods in QSAR modeling. nih.gov The ANN model, in particular, showed superior predictive power, indicating the presence of complex, non-linear relationships between the molecular descriptors and biological activity. nih.gov For a series of thienopyrimidine derivatives targeting Staphylococcus aureus, 3D-QSAR models (CoMFA and CoMSIA) revealed the importance of steric and electrostatic fields in determining antibacterial potency.

Table 1: Key Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives

Descriptor CategoryExample DescriptorsPotential Influence on Activity
Lipophilicity LogP, Hydrophobic fieldsMembrane permeability, target binding
Electronic HOMO/LUMO energies, Atomic charges, Dipole momentReactivity, electrostatic interactions with target
Steric Molecular Weight, Molecular Volume, Steric fieldsComplementarity to binding site, accessibility

This table is a generalized representation based on QSAR studies of related pyrimidine compounds.

Conformational Analysis and Energy Minimization

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its target receptor. Conformational analysis, coupled with energy minimization, is a computational technique used to identify the most stable, low-energy conformations of a molecule.

Computational methods like Density Functional Theory (DFT) are frequently employed to perform geometry optimization and calculate the electronic properties of molecules. wjarr.comrsc.org DFT calculations on related pyrimidine and thienopyrimidine derivatives have been used to determine optimized geometries, bond lengths, bond angles, and frontier molecular orbital energies (HOMO and LUMO). wjarr.comrsc.org The HOMO-LUMO energy gap is a particularly important parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Molecular dynamics (MD) simulations offer a more dynamic view of a molecule's conformational landscape. By simulating the movement of atoms over time, MD can explore the different conformations accessible to the molecule in a solvated environment, providing a more realistic representation of its behavior in a biological system. For pyrimidine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding.

In the case of this compound, a conformational analysis would likely reveal a preferred low-energy conformation where the thienyl and pyrimidine rings are not coplanar, due to steric hindrance between the hydrogen atoms on the adjacent rings. Energy minimization calculations would quantify the energy of different rotational isomers (rotamers) to identify the most stable arrangement.

Table 2: Tautomeric Forms of this compound

The pyrimidine-2-thiol (B7767146) moiety of the title compound can exist in two tautomeric forms: the thiol form and the thione form. Computational studies can predict the relative stability of these tautomers.

Tautomeric FormStructurePredicted Relative Stability
Thiol Form This compoundGenerally less stable
Thione Form 4-(2-Thienyl)pyrimidin-2(1H)-thioneGenerally more stable

The predicted relative stability is based on general principles of tautomerism in similar heterocyclic systems, where the thione form is often thermodynamically favored.

Biological and Pharmacological Research Applications

Antimicrobial Activities

The pyrimidine (B1678525) nucleus is a fundamental component of essential biomolecules like DNA and RNA, making pyrimidine derivatives a rich area for the development of therapeutic agents. niscair.res.in The incorporation of a sulfur atom, as seen in 2-thiopyrimidines, has garnered significant interest from biochemists. niscair.res.in Research has consistently shown that these compounds exhibit a broad spectrum of antimicrobial activities. niscair.res.inrsc.org

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 4-(2-Thienyl)pyrimidine-2-thiol have demonstrated notable efficacy against a variety of bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

For instance, a thiophenyl-pyrimidine derivative, designated F20, was found to be a potent antibacterial agent against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov Its minimum inhibitory concentration (MIC) values ranged from 24 to 48 μg/mL, indicating higher potency than vancomycin (B549263) against the tested VRE strains. nih.gov However, its activity against Gram-negative bacteria such as Escherichia coli was moderate (MIC of 96 μg/mL), and it showed no effect on other Gram-negative strains like K. pneumoniae and P. aeruginosa at the same concentration. nih.gov The mechanism of action for F20 is believed to involve the inhibition of FtsZ polymerization and GTPase activity, which disrupts bacterial cell division. nih.gov

Other studies on related thieno[2,3-d]pyrimidinedione derivatives also reported significant activity against multi-drug resistant Gram-positive organisms, with MIC values between 2–16 mg/L. nih.gov In contrast, their activity against Gram-negative pathogens was generally weak. nih.gov The presence of a phenol (B47542) group was identified as being critical for the antibacterial activity. nih.gov Similarly, various novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have exhibited strong to moderate antibacterial effects against S. aureus, B. subtilis (Gram-positive), E. coli, and P. aeruginosa (Gram-negative). rsc.org

Compound/DerivativeGram-Positive Strain(s)MIC (µg/mL)Gram-Negative Strain(s)MIC (µg/mL)Source(s)
Thiophenyl-pyrimidine (F20) S. aureus (MRSA), E. faecium (VRE)24 - 48E. coli96 nih.gov
Thieno[2,3-d]pyrimidinediones (Compounds 1 & 2) MRSA, VRSA, VISA, VRE, S. pneumoniae2 - 16Various16 - >32 nih.gov
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol S. aureus, B. subtilis0.07 (µM/ml)E. coli0.14 (µM/ml) nih.gov
Piperazine (B1678402) derivative (9a) S. aureus, B. subtilisHigh ActivityE. coli, P. aeruginosaHigh Activity nih.gov

Antifungal Efficacy

The antifungal potential of thiophene (B33073) and pyrimidine-based compounds is well-documented. niscair.res.innih.gov Derivatives of this compound have been evaluated against various fungal pathogens.

In one study, novel pyrimidine derivatives containing an amide moiety were tested against several plant fungal diseases. nih.gov Specifically, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). nih.gov

Another study focusing on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives found that several compounds displayed significant antifungal activity against Candida albicans and Aspergillus niger. nih.gov For example, 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol showed a minimum inhibitory concentration (MIC) of 0.07 µM/ml against C. albicans. nih.gov The presence of electron-withdrawing groups, such as chloro and bromo, on the phenyl ring was found to enhance the antifungal activity. nih.gov However, some synthesized piperazine derivatives of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones were found to be inactive against Candida albicans. nih.gov

Compound/DerivativeFungal Strain(s)Efficacy (EC50 or MIC)Source(s)
Compound 5o Phomopsis sp.EC50: 10.5 µg/ml nih.gov
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol C. albicansMIC: 0.07 µM/ml nih.gov
Compound 11 A. nigerMIC: 0.07 µM/ml nih.gov
Piperazine derivatives (9a, 9c, 9d) C. albicansMarginal Activity nih.gov

Antitubercular Activity

Pyrimidine derivatives are recognized for their potential as antitubercular agents, with some compounds entering clinical trials. niscair.res.innih.gov The core structure is seen as a promising scaffold for developing new drugs against Mycobacterium tuberculosis. niscair.res.inucl.ac.uk

Research into pyrimidine derivatives synthesized from chalcones has identified compounds with significant antitubercular activity. niscpr.res.inderpharmachemica.com In one study, eight different pyrimidine derivatives showed promising results in a preliminary screening, with inhibition of ≥90%. niscpr.res.in The most active compound in that series, 6-(3-phenoxyphenyl)pyrimidine-2-thiol (6h) , exhibited a Minimum Inhibitory Concentration (MIC) of 0.68 µg/mL against M. tuberculosis H37Rv. niscpr.res.in Another study found that a 2-amino pyrimidine analog with a 4-fluoro substitution on the phenyl ring displayed excellent antitubercular activity at a concentration of 3.12 µg/ml. derpharmachemica.com

Antiviral Activity (e.g., Anti-HIV, Anti-HSV-1)

The antiviral properties of pyrimidine derivatives, including activity against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus type 1 (HSV-1), are an active area of investigation. niscair.res.innih.gov

One study synthesized a series of heterocyclic derivatives, including thiopyrimidines, and tested their activity against HSV-1. nih.gov Two of the synthesized compounds demonstrated over 90% inhibition, showing significant promise as antiviral agents. nih.gov In another investigation, novel spirocyclic thiopyrimidinone derivatives were evaluated for their efficacy against Herpes Simplex Virus type 2 (HSV-2). nih.gov One derivative, compound 3 , showed promising antiviral activity by primarily inhibiting the viral adsorption stage, achieving approximately 83% inhibition. nih.gov

Furthermore, the potential for anti-HIV activity has been noted for thiopyrimidine derivatives. niscair.res.in The synergistic effect of certain sulfated polysaccharides with anti-HIV drugs like AZT (3'-azido-3'-deoxythymidine) has also been reported, suggesting complex mechanisms of action that could be relevant for combination therapies. elsevierpure.com

Anti-inflammatory Activities and Mechanisms of Action

Pyrimidine derivatives are well-established as anti-inflammatory agents, with some, like proquazone (B1679723) and epirizole, already in clinical use. rsc.orgresearchgate.netrsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. rsc.orgrsc.org

Cyclooxygenase (COX) Inhibitory Effects (COX-1, COX-2)

A primary mechanism for the anti-inflammatory effect of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. youtube.comyoutube.com COX-1 is typically involved in maintaining normal physiological functions, while COX-2 is induced during inflammation. youtube.com Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. youtube.com

Studies on pyrimidine derivatives have shown their potential as selective COX-2 inhibitors. nih.govmdpi.com In one study, two pyrimidine derivatives, L1 and L2 , demonstrated high selectivity towards COX-2, with inhibitory performance comparable to the known selective inhibitor meloxicam (B1676189) and superior to the non-selective drug piroxicam. nih.govmdpi.com This suggests that the pyrimidine scaffold is a promising starting point for designing potent and selective COX-2 inhibitors. nih.gov

Research on thieno[2,3-d]pyrimidine (B153573) derivatives also supports their anti-inflammatory potential through the reduction of prostaglandin (B15479496) E2 (PGE2), a key product of the COX pathway. nih.gov One compound, 4c , was particularly potent in an in vivo model of inflammation, reducing paw edema by up to 42% and significantly lowering PGE2 levels in blood serum, with an efficacy comparable to the standard drug diclofenac. nih.gov

Compound/DerivativeCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity (COX-1/COX-2)Source(s)
Pyrimidine Derivative L1 >100 µM1.10 µM>90.91 nih.govmdpi.com
Pyrimidine Derivative L2 22.80 µM0.96 µM23.75 nih.govmdpi.com
Meloxicam (Reference) 20.10 µM0.89 µM22.58 nih.govmdpi.com
Piroxicam (Reference) 19.80 µM11.20 µM1.77 nih.govmdpi.com

Modulation of Inflammatory Mediators

Derivatives of the thieno[2,3-d]pyrimidine class, which includes this compound, have demonstrated significant capabilities in modulating key inflammatory mediators. Activated macrophages, when stimulated by agents like lipopolysaccharide (LPS), release a cascade of pro-inflammatory molecules. mdpi.com Research has shown that thienopyrimidine compounds can effectively inhibit the production of many of these mediators.

Specifically, these compounds have been found to suppress the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov The production of prostaglandin E2 (PGE2), a key mediator of pain and inflammation synthesized via the cyclooxygenase (COX) pathway, is also significantly inhibited. mdpi.com

Furthermore, these derivatives interfere with the nitric oxide (NO) signaling pathway by reducing its production in LPS-stimulated macrophages, an effect linked to the downregulation of inducible nitric oxide synthase (iNOS). mdpi.comnih.gov Some compounds in this family have shown a greater potency in reducing NO than the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov The activity of these compounds extends to the inhibition of 15-lipoxygenase (15-LOX), an enzyme involved in the metabolic pathway that produces leukotrienes, another class of inflammatory mediators. nih.gov The transcription factor nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response, has also been identified as a target for inhibition by these molecules. mdpi.com

Table 1: Modulation of Inflammatory Mediators by Thienopyrimidine Derivatives
Inflammatory MediatorObserved EffectReference
Prostaglandin E2 (PGE2)Inhibited mdpi.com
Inducible Nitric Oxide Synthase (iNOS) / Nitric Oxide (NO)Production Inhibited mdpi.comnih.gov
Tumor Necrosis Factor-α (TNF-α)Secretion Inhibited mdpi.comnih.gov
Nuclear Factor-κB (NF-κB)Activation Inhibited mdpi.com
Leukotrienes (via 15-LOX)Production Inhibited nih.gov
Interleukin-1β (IL-1β)Secretion Inhibited mdpi.com
Interleukin-6 (IL-6)Secretion Inhibited mdpi.comnih.gov

In Vitro and In Vivo Anti-inflammatory Studies

The anti-inflammatory potential of this compound analogues has been validated in both laboratory and living models. In vitro assays, primarily using LPS-activated RAW 264.7 macrophage cell lines, have served as a common platform to demonstrate the anti-inflammatory effects. nih.gov In these studies, various thieno[2,3-d]pyrimidine derivatives have shown a dose-dependent inhibition of inflammatory cytokine release. mdpi.com Some derivatives, such as compound 6o in one study, exhibited a more potent reduction in NO levels than both celecoxib (B62257) and diclofenac. nih.gov Another study confirmed that related pyrimidine-thiol compounds possess potent anti-inflammatory activity, with one derivative being 1.34 times more active than the reference drug indomethacin (B1671933) in an in vitro model. nih.gov

These promising in vitro results have been supported by in vivo studies. For instance, research on a series of 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) derivatives confirmed potent anti-inflammatory activities in living models, underscoring their therapeutic potential. nih.gov These preclinical tests are crucial for establishing the pharmacological profile of new potential non-steroidal anti-inflammatory drugs. pharmjournal.ru

Anticancer and Cytotoxic Activities

The structural similarity of thienopyrimidines to purines has made them attractive candidates for anticancer drug development, targeting the machinery of cell proliferation.

Activity against Human Breast Cancer Cell Lines (e.g., MCF-7)

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic and antiproliferative activity against various human breast cancer cell lines. In studies evaluating 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, one derivative exhibited a potent antiproliferative effect against the MCF-7 cell line with an IC50 value of 4.3 µg/mL. nih.gov Other related structures, such as pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties, also showed strong cytotoxic activity against MCF-7 cells, with one compound registering an IC50 value of 1.66 µM. nih.gov Further research into a series of 2-substitutedhexahydrocycloocta nih.govnih.govthieno[2,3-d]pyrimidines identified a compound with marked selectivity and potent activity against the T-47D and MDA-MB-468 breast cancer cell lines, with GI50 values of 0.495 and 0.568 µM, respectively. nih.gov

Table 2: Activity of Thienopyrimidine Analogues against Breast Cancer Cell Lines
Compound ClassCell LineActivity Metric (IC50/GI50)Reference
4-amino-thieno[2,3-d]pyrimidine-6-carboxylateMCF-74.3 µg/mL nih.gov
Pyrrolo[2,3-d]pyrimidine-urea conjugateMCF-71.66 µM nih.gov
Hexahydrocycloocta nih.govnih.govthieno[2,3-d]pyrimidineT-47D0.495 µM nih.gov
Hexahydrocycloocta nih.govnih.govthieno[2,3-d]pyrimidineMDA-MB-4680.568 µM nih.gov

Activity against Other Cancer Cell Lines (e.g., HepG2, HCT-116)

The anticancer evaluation of this compound class extends beyond breast cancer. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to significantly inhibit the proliferation of the human colorectal carcinoma cell line, HCT-116. farmaceut.org The IC50 values were recorded as 8.04 µmol L–1 after 48 hours of treatment and 5.52 µmol L–1 after 72 hours. farmaceut.org Another study focusing on (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives also reported potent anticancer activity against the HCT-116 cell line, with IC50 values for the most active compounds ranging from 7.1 to 11.9 µM/ml. nih.gov

While direct studies on this compound against the liver cancer cell line HepG2 are limited in the reviewed literature, research on related structures provides context. Derivatives of the non-protein amino acid L-canavanine have shown significantly higher cell growth inhibitory effects on HepG2 tumor cells compared to non-tumor cells, establishing a precedent for targeting this cell line with modified small molecules. researchgate.net

Inhibition of Enzymes in Cancer Cell Proliferation

A key mechanism behind the anticancer effects of thienopyrimidine derivatives is their ability to inhibit protein kinases (PKs), which are crucial regulators of cell proliferation and survival. nih.govnih.gov Targeting these enzymes is a promising strategy in cancer therapy. nih.gov

Computational docking and in vitro screening of a fused thieno-pyrimidine derivative, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), confirmed its ability to inhibit Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2) with IC50 values of 0.54 µmol/L and 1.70 µmol/L, respectively. nih.govnih.gov Other studies have reported that various 4-amino-thieno[2,3-d]pyrimidines are potent inhibitors of kinases such as Tie-2 and B-Raf. nih.gov Furthermore, a pyrimidine derivative was shown to exert its anticancer effect on colorectal cancer cells by inhibiting the activation of the MEK/ERK signaling pathway, a critical kinase cascade in cell growth. farmaceut.org

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Thienopyrimidine derivatives have been shown to trigger apoptosis in cancer cells through multiple mechanisms. A common finding is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from entering mitosis and continuing to divide. nih.govnih.govfarmaceut.org

The apoptotic process is often initiated via the intrinsic, or mitochondrial, pathway. Studies have observed a decrease in the mitochondrial membrane potential, the release of cytochrome C from mitochondria into the cytosol, and the subsequent activation of executioner caspases, such as caspase-3 and caspase-9. nih.govnih.govnih.gov The expression levels of key proteins that regulate apoptosis are also modulated. Treatment with these compounds often leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bad. farmaceut.orgnih.gov Evidence from Annexin V labeling assays further confirms that these compounds cause cells to undergo apoptosis. nih.govnih.govnih.gov

Antioxidant Activities

Antioxidants are crucial for mitigating the oxidative damage caused by free radicals, which are implicated in a variety of chronic diseases. nih.govijpsonline.com The main characteristic of an antioxidant is its ability to trap these free radicals. nih.gov The antioxidant potential of pyrimidine derivatives, particularly those containing a thiol group, has been a focus of investigation. nih.govrjor.ro

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. medcraveonline.comnih.gov This test measures the capacity of a molecule to donate a hydrogen atom, which is a key mechanism of antioxidant action. nih.govmedcraveonline.com When an antioxidant reacts with the stable DPPH radical, it reduces it to the yellow-colored diphenylpicrylhydrazine, and the resulting decrease in absorbance at 517 nm is measured to determine the scavenging activity. medcraveonline.com

In a study on related compounds, a series of novel pyrimidine derivatives were synthesized and evaluated for their antioxidant properties. nih.govnih.gov Specifically, 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol, a close structural analog, demonstrated promising antioxidant vitality in DPPH scavenging assays. nih.govnih.gov The presence of the thiol group is considered a key contributor to this activity, as the sulfhydryl (-SH) group is highly reactive towards free radicals and can readily donate a hydrogen atom to neutralize them. nih.govrjor.ro Studies on other pyrimidine derivatives have shown that their ability to scavenge DPPH radicals can result in IC50 values (the concentration required to scavenge 50% of DPPH radicals) that are comparable to standard antioxidants like butylated hydroxytoluene (BHT). arxiv.org

Table 1: DPPH Radical Scavenging Activity of Selected Pyrimidine Derivatives

CompoundConcentration (µM)% DPPH Radical ScavengingReference Compound% Scavenging (Reference)
Pyrimidine Acrylamide (B121943) Hybrid (5)10025%NDGA95%
Pyrimidine Acrylamide Hybrid (7)10017%NDGA95%

Data derived from a study on pyrimidine acrylamide hybrids, where compound (5) is a derivative of 3-(2-thienyl)acrylic acid. NDGA (nordihydroguaiaretic acid) was used as the reference compound. mdpi.com

Lipid peroxidation is a chain reaction initiated by free radicals that damages cell membranes and produces cytotoxic byproducts like malondialdehyde. nih.gov Antioxidants that can inhibit this process are valuable for protecting against cellular damage. mdpi.com The inhibition of lipid peroxidation is often evaluated by measuring the reduction in malondialdehyde formation. nih.gov

Research has shown that pyrimidine derivatives can be effective inhibitors of lipid peroxidation. nih.govnih.gov In studies involving 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol, the compound exhibited promising activity in inhibiting lipid peroxidation. nih.govnih.gov Another study focused on novel pyrimidine acrylamides, including a derivative of 3-(2-thienyl)acrylic acid, which showed high activity in inhibiting linoleic acid peroxidation induced by AAPH (2,2′-azobis (2-amidinopropane) dihydrochloride). mdpi.com The pyrimidine derivative of 3-(2-thienyl)acrylic acid demonstrated a 78% inhibition of lipid peroxidation. mdpi.com This suggests that the thienyl-pyrimidine scaffold is a promising backbone for developing potent inhibitors of lipid peroxidation.

Table 2: Lipid Peroxidation Inhibition by Thienyl-Containing Pyrimidine Derivative

CompoundConcentration (µM)% Inhibition of Lipid Peroxidation
Pyrimidine derivative of 3-(2-thienyl)acrylic acid10078%

Data derived from a study on the inhibition of AAPH-induced linoleic acid peroxidation. mdpi.com

Other Reported Biological Activities

Beyond antioxidant effects, the thieno-pyrimidine core is associated with a range of other important pharmacological activities.

Several studies have highlighted the analgesic potential of compounds containing the thieno-pyrimidine structure. A series of 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones were investigated for their analgesic properties using the phenylquinone-induced writhing test in mice. nih.gov Many of these compounds showed analgesic effects superior to the standard drug, mefenamic acid. nih.gov Similarly, derivatives of 4-phenyl-2-thioxo-benzo nih.govmedcraveonline.comthieno[2,3-d]pyrimidine were found to possess remarkable analgesic activity without central nervous system side effects. nih.gov Research on 2-aminothiophene derivatives has also identified compounds with pronounced analgesic activity. researchgate.net These findings indicate that the thieno-pyrimidine nucleus is a promising scaffold for the development of new analgesic agents.

Pyrimidine derivatives have been extensively studied for their potential to treat hypertension. researchgate.netmdpi.com They are often investigated as bioisosteres of nifedipine, a well-known calcium channel blocker. mdpi.com The mechanism of action frequently involves the blockade of calcium channels, leading to the relaxation of vascular smooth muscle and a reduction in blood pressure. mdpi.comresearchgate.net

While direct studies on this compound are limited, research on related structures is informative. A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine ring, were tested for their ability to lower blood pressure in spontaneously hypertensive rats, with several compounds showing significant activity. nih.gov Furthermore, the synthesis of thienylethanolamines has yielded derivatives with marked antihypertensive activity, demonstrating the contribution of the thiophene ring to this pharmacological effect. nih.gov The combination of the pyrimidine core and the thiophene moiety in this compound suggests a potential for antihypertensive properties.

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. nih.gov Pyrimidine derivatives have emerged as a class of compounds with potential antidiabetic properties. nih.gov Fused pyrimidine systems, such as thiazolopyrimidines, have been investigated as promising agents for managing diabetes. nih.gov These compounds are explored for their ability to address insulin (B600854) resistance and mitigate the complications of diabetes. nih.gov

In addition to glucose metabolism, some related compounds have shown effects on lipid metabolism. Certain thienylethanolamine derivatives were found to inhibit the release of free fatty acids from adipose tissue induced by catecholamines, indicating an influence on lipid mobilization. nih.gov This activity points towards a potential role in managing dyslipidemia, which is often associated with diabetes. While specific studies on the anticholesterolemic activity of this compound are not widely reported, the known effects of related structures on lipid metabolism suggest this is a plausible area for future investigation.

Modulation of Cellular Processes

Specific data on the modulation of cellular processes by this compound is not present in the available scientific literature.

Broader research on structurally similar compounds offers some insights into potential activities. For example, a compound featuring a 4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine core has demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that the thienopyrimidine scaffold bearing a 2-thioxo group can be a key pharmacophore for inducing anticancer effects. The mechanisms of action for such compounds often involve the induction of apoptosis, cell cycle arrest, or other forms of cellular disruption. However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

Material Science Applications

Organic Electronics: Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Thiophene (B33073) and its oligomers are renowned for their excellent π-conjugation and stability, making them highly popular in the construction of organic semiconductors. rsc.org Thiophene-based materials are frequently employed as the active layer in OFETs and as components in the emissive layer of OLEDs. The combination of a thiophene unit with a pyrimidine (B1678525) core can lead to materials with tunable optical and electronic properties. rsc.org By engineering the molecular structure, it is possible to create materials that exhibit dual-state emission, being highly fluorescent in both solution and aggregated states, which is a promising characteristic for advanced OLED applications. rsc.org

Given these characteristics, it is plausible that 4-(2-Thienyl)pyrimidine-2-thiol and its derivatives could function as versatile materials in organic electronics. The thiol group offers a potential site for further functionalization or for anchoring the molecule to electrode surfaces, which could be advantageous in device fabrication.

Functional Materials Development

The development of novel functional materials is a cornerstone of modern material science. Pyrimidine-thiol derivatives, including those with thiophene substituents, are recognized for their potential in creating advanced materials. rsc.org The unique combination of a reactive thiol group and a π-conjugated system allows for the synthesis of a diverse array of derivatives with specific functionalities.

The thiol group, in particular, is a versatile functional handle. It can participate in thiol-disulfide exchange reactions, which is a mechanism exploited in the design of stimulus-responsive and self-healing materials. Furthermore, the thiol moiety can be used to graft the molecule onto inorganic nanoparticles, creating organic-inorganic hybrid materials with tailored properties for applications such as drug delivery and catalysis.

Corrosion Inhibition in Acidic Media

One of the well-documented applications of pyrimidine-thiol derivatives is in the field of corrosion prevention. These compounds have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibiting action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal atoms. Studies on related pyrimidine derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The table below summarizes the inhibition efficiency of some pyrimidine derivatives in acidic media, showcasing the potential of this class of compounds as effective corrosion inhibitors.

InhibitorConcentration (M)MetalMediumInhibition Efficiency (%)Reference
5-methyl nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol (MTP)10⁻³Carbon Steel1M HCl94.4 researchgate.net
A new pyrimidine-2-thione derivative (P₁)1.0 x 10⁻³Stainless Steel 3042.0 M H₂SO₄93.9
A new pyrimidine-2-thione derivative (P₂)1.0 x 10⁻³Stainless Steel 3042.0 M H₂SO₄91.7

This table presents data for related pyrimidine derivatives to illustrate the potential of the compound class.

Role as Ligands in Metal Ion Determination and Complex Formation

The nitrogen and sulfur atoms within the this compound structure make it an excellent ligand for coordinating with metal ions. The thiol group, in particular, can be deprotonated to form a thiolate, which is a strong binder for a wide range of metal ions. This property is exploited in analytical chemistry for the selective determination of metal ions and in coordination chemistry for the synthesis of novel metal complexes.

The formation of stable metal complexes can be quantified by the stability constant (log β), which is a measure of the strength of the interaction between the ligand and the metal ion. Higher values of the stability constant indicate a more stable complex. The table below shows the stability constants for complexes of various metal ions with related pyrimidine and sulphonamide drugs, highlighting the strong chelating ability of such molecules.

LigandMetal IonMetal:Ligand RatioStability Constant (log β)Reference
Trimethoprim (a pyrimidine derivative)Cu(II)1:211.27 researchgate.net
TrimethoprimFe(III)1:210.99 researchgate.net
TrimethoprimNi(II)1:210.75 researchgate.net
TrimethoprimCo(II)1:28.92 researchgate.net
TrimethoprimZn(II)1:210.00 researchgate.net
SulphadiazineCu(II)1:26.31 researchgate.net
SulphadimidineCu(II)1:25.43 researchgate.net

This table presents data for related compounds to illustrate the potential of the compound class as ligands.

The ability of this compound to form stable and often colored complexes with specific metal ions can be utilized in spectrophotometric methods for their quantification in various samples.

Structure Activity Relationship Sar Studies

Influence of Pyrimidine (B1678525) Ring Substitutions on Biological Activity

Substitutions on the pyrimidine ring are a key determinant of the biological activity of 4-(2-Thienyl)pyrimidine-2-thiol analogues. The nature and position of these substituents can modulate the compound's potency and selectivity.

Research into a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, which share the core pyrimidine-2-thiol (B7767146) structure, has demonstrated that substitutions at the 4- and 6-positions significantly influence their ability to inhibit platelet aggregation. nih.gov Specifically, small alkyl chains bearing an amino group as thio-substituents, combined with arylalkyl groups at the 4-position, were found to confer greater inhibitory activity against ADP-induced platelet aggregation. nih.gov For instance, certain derivatives displayed a marked capability to inhibit platelet aggregation by up to 91% at a concentration of 100 µM. nih.govnih.gov

Similarly, studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, which are structurally related fused-ring analogues, have shown that modifying substituents on the pyrimidine portion of the molecule impacts their anti-proliferative properties against cancer cell lines. nih.gov The introduction of an amino group at the 4-position and various alkyl groups at the 2-position resulted in compounds with varying degrees of cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. nih.govmdpi.com For example, a derivative with a 2-chloroethyl group at the 2-position (Compound 3 in the study) was most toxic to MCF-7 cells, while a derivative with a 2-ethoxy-2-oxoethylene group (Compound 2) showed the highest effect against MDA-MB-231 cells. mdpi.com

Further research on 2-arylamino-4-aryl-pyrimidines identified that the incorporation of a bromide atom at the 5-position of the pyrimidine core led to a potent inhibitor of PAK1 kinase, highlighting the impact of halogen substitution. nih.gov This demonstrates that even subtle electronic changes to the pyrimidine ring can have profound effects on biological activity.

Table 1: Effect of Pyrimidine Ring Substitutions on Platelet Aggregation Inhibition
CompoundSubstituents on Pyrimidine CoreBiological Activity (% Inhibition of ADP-induced Platelet Aggregation at 10-4M)Reference
Derivative 2c6-amino, 4-oxo, and other modifications91% nih.govnih.gov
Derivative 2h6-amino, 4-oxo, and other modifications87% nih.govnih.gov
Derivative 2a6-amino, 4-oxo, and other modificationsHigh nih.gov
Derivative 2d6-amino, 4-oxo, and other modificationsHigh nih.gov
Derivative 2g6-amino, 4-oxo, and other modificationsHigh nih.gov

Impact of Thiol Group on Pharmacological Efficacy

The thiol (-SH) functional group at the 2-position of the pyrimidine ring is a crucial feature for the pharmacological efficacy of this class of compounds. nih.gov The unique chemical properties of the thiol group, such as its ability to act as a hydrogen bond donor and its potential to interact with metabolic pathways involving oxidative processes, are central to its biological function. nih.govnih.gov

The thiol group is a 'soft' electron donor and can readily participate in redox biology. nih.gov This reactivity allows thiol-containing drugs to function as radical scavengers and restore cellular thiol pools, which is an important mechanism in various pathological states. nih.gov In the context of enzyme inhibition, it has been suggested that the presence of the pyrimidine cycle and the thiol group facilitates the formation of hydrogen bonds with receptors, such as the human androgen receptor in some contexts. nih.govresearchgate.net

Comparative studies of 4,6-diarylpyrimidine-2(1H)-thiol derivatives versus their corresponding 4,6-diarylpyrimidin-2(1H)-ol analogues have provided direct evidence of the thiol group's importance. In evaluations of α-glucosidase and pancreatic lipase inhibitory activity, the thiol-containing compounds often exhibited different, and in some cases superior, activity profiles compared to their oxygen-containing counterparts. tubitak.gov.tr For example, several pyrimidine-2-thiol derivatives (compounds 35, 37, and 40 in the study) showed greater α-glucosidase inhibitory effect than the standard acarbose, with IC₅₀ values as low as 2.36 µM. tubitak.gov.tr This underscores that the replacement of the oxygen atom with a sulfur atom significantly alters the molecule's interaction with biological targets.

Relationship between Molecular Structure and Inhibition Profiles

In a series of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives investigated for antimycobacterial activity, the position of a single methyl group on the pyridyl substituent was found to be critical. biorxiv.org Shifting the methyl group from the 6-position to the 4-position on the pyridyl ring resulted in the most potent analogue against Mycobacterium ulcerans, with submicromolar activity. biorxiv.org This highlights how subtle steric and electronic changes can fine-tune the interaction with the target enzyme or receptor.

Similarly, in the study of thieno[2,3-d]pyrimidine (B153573) derivatives as anti-proliferative agents, the nature of the alkyl substituent at the 2-position directly correlated with cytotoxicity against different breast cancer cell lines. mdpi.com An ethyl group at this position conferred a different activity profile compared to a methyl or a 2-chloroethyl group, indicating that the size, length, and electronegativity of this substituent are key factors in determining the inhibition profile. mdpi.com

The reactivity of the molecule can also be a central component of its inhibitory mechanism. For certain compounds containing a Michael acceptor, the ability to trap thiol groups (such as those in glutathione or cysteine residues of proteins) is highly correlated with their biological activity. mdpi.com This "thiol group-trapping action" suggests a covalent mechanism of inhibition for some derivatives, where the molecular structure is optimized for reactivity with target thiols. mdpi.com

Table 2: Inhibition Profiles of Thieno[2,3-d]pyrimidine Derivatives Against Breast Cancer Cell Lines
Compound DerivativeKey Structural FeatureTarget Cell LineIC₅₀ (µg/mL)Reference
Ester 22-(2-ethoxy-2-oxoethyl) substituentMDA-MB-23152.56 nih.govmdpi.com
Thienopyrimidine 32-(2-chloroethyl) substituentMCF-713.42 mdpi.com
Thienopyrimidine 42-ethyl substituentMCF-728.89 mdpi.com
Thienopyrimidine 42-ethyl substituentMDA-MB-23162.86 nih.govmdpi.com

Strategic Modifications for Enhanced Bioactivity

Based on established SAR, researchers can employ strategic modifications to rationally design derivatives with enhanced bioactivity. These strategies often involve the targeted alteration of specific molecular fragments known to be important for activity.

One key strategy is the introduction of specific functional groups at positions identified as sensitive to substitution. For example, after discovering the importance of substitutions on the pyrimidine ring for PAK1 inhibition, a strategic modification involved incorporating a bromide at the 5-position of the pyrimidine core. nih.gov This, combined with a 1,2-dimethylpiperazine pendant domain, yielded a lead compound with potent PAK1 inhibition and anti-proliferative activity. nih.gov

Another approach involves the bioisosteric replacement of core structures. In the development of antimycobacterial thienopyrimidines, it was found that the thienopyrimidine core could be replaced by a quinazoline scaffold while retaining activity, demonstrating that different heterocyclic systems can serve a similar structural role. biorxiv.org

A more advanced strategy involves transferring a known bioactive moiety to a parent scaffold to enhance or introduce new properties. nih.gov For a compound like this compound, this could theoretically involve attaching functional groups known to improve cell permeability, target engagement, or metabolic stability to the thienyl or pyrimidine rings, based on a thorough understanding of the SAR for a given biological target. mdpi.com The goal of such modifications is to overcome limitations of the parent compound and optimize its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Thienyl)pyrimidine-2-thiol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of pyrimidine-2-thiol can be synthesized by reacting 4-(aryl)pyrimidine-2-thiol with alkylating agents (e.g., ethyl chloroacetate) in acetone under reflux with potassium carbonate as a base . Optimization includes controlling temperature, solvent polarity, and stoichiometry to minimize side products. Reaction progress is monitored via TLC or HPLC, followed by purification via recrystallization or column chromatography.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution, especially for small molecules. For coordination polymers derived from this compound, hydrogen bonding and π-π stacking interactions are analyzed to explain structural stability . Discrepancies in thermal parameters or occupancy are resolved using iterative refinement cycles.

Q. What spectroscopic methods are used for characterization, and how are peaks assigned?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituents on the pyrimidine and thiophene rings. For example, thiol protons are often absent due to exchange broadening, but S-alkylation shifts methylene protons downfield.
  • IR : The thiol (-SH) stretch (~2500 cm1^{-1}) disappears upon alkylation, confirming sulfhydryl group reactivity. Peaks near 1600 cm1^{-1} correspond to C=N/C=C vibrations in the pyrimidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. For exact mass analysis (e.g., 271.955896 Da), electrospray ionization (ESI) or MALDI-TOF is used .

Advanced Research Questions

Q. How can researchers design coordination polymers using this compound as a ligand, and what factors influence structural diversity?

  • Methodological Answer : The thiol group acts as a bridging ligand, coordinating with metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) to form 1D chains or 3D frameworks. Structural diversity depends on:

  • Metal ion geometry : Octahedral vs. tetrahedral coordination.
  • Solvent system : Polar solvents favor solvated intermediates.
  • Counterions : Bulky anions (e.g., NO3_3^-) may template specific architectures.
    Crystal structures are analyzed for bond lengths and angles to infer metal-ligand stability .

Q. What strategies resolve contradictions in biological activity data (e.g., antitumor assays) across different studies?

  • Methodological Answer : Discrepancies may arise from:

  • Cell line variability : Test multiple lines (e.g., MCF-7 vs. HeLa) to assess selectivity.
  • Dosage protocols : Standardize IC50_{50} determination using MTT assays with controlled incubation times.
  • Metabolic interference : Use HPLC to verify compound stability in culture media. For in vivo studies, pharmacokinetic profiling (e.g., bioavailability, half-life) clarifies efficacy .

Q. How do computational methods assist in understanding electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates:

  • Frontier molecular orbitals : Predict reactivity sites (e.g., nucleophilic thiol group).
  • Electrostatic potential maps : Identify regions prone to electrophilic attack.
  • Binding energy simulations : Model interactions with biological targets (e.g., enzyme active sites). Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) validated against experimental data .

Q. How to handle crystallographic disorder or twinning in structure determination using SHELXL?

  • Methodological Answer :

  • Disorder : Split occupancy refinement for overlapping atoms, constrained via similarity of bond lengths/angles.
  • Twinning : Use TWIN/BASF commands in SHELXL to model twin domains. HKLF 5 format integrates data from multiple components.
  • Validation : R-factor convergence (<5%), and CheckCIF/PLATON alerts ensure structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.